Tetraethyl Difluoromethylenebisphosphonate

Description

BenchChem offers high-quality Tetraethyl Difluoromethylenebisphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethyl Difluoromethylenebisphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHWPFRPEUBPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473878 |

Source

|

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-58-9 |

Source

|

| Record name | AG-H-15746 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9)

This guide provides a comprehensive technical overview of Tetraethyl Difluoromethylenebisphosphonate, a key intermediate in the synthesis of non-hydrolyzable pyrophosphate and adenosine triphosphate (ATP) analogs. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, bone biology, and the development of therapeutic agents.

Introduction: The Significance of a Stable Pyrophosphate Mimic

Tetraethyl Difluoromethylenebisphosphonate is a synthetic organophosphorus compound that serves as a crucial precursor to difluoromethylenebisphosphonic acid. The core value of this molecule lies in the P-CF₂-P moiety, which is a close structural and electronic mimic of the natural pyrophosphate (P-O-P) linkage.[1] Unlike the native pyrophosphate bond, which is susceptible to enzymatic hydrolysis, the difluoromethylenebisphosphonate linkage is exceptionally stable.[2] This stability makes it an invaluable tool for researchers studying biological processes involving pyrophosphates and for the development of enzyme inhibitors.

This guide will delve into the synthesis, properties, and applications of Tetraethyl Difluoromethylenebisphosphonate, providing practical insights and methodologies for its use in a research setting.

Physicochemical Properties

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₉H₂₀F₂O₆P₂ | [3] |

| Molecular Weight | 324.20 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | General observation for similar phosphonates |

| Boiling Point | ~332.4 °C at 760 mmHg | Analogy to similar compounds |

| Density | ~1.238 g/cm³ | Analogy to similar compounds |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [3] |

| Refractive Index | ~1.419 | Analogy to tetraisopropyl difluoromethylenebisphosphonate[4] |

Synthesis of Tetraethyl Difluoromethylenebisphosphonate

The synthesis of Tetraethyl Difluoromethylenebisphosphonate can be achieved through several methods, with the fluorination of tetraethyl methylenebisphosphonate being a common and effective approach.[1][5]

Synthetic Pathway

The overall synthetic scheme involves the deprotonation of tetraethyl methylenebisphosphonate followed by electrophilic fluorination.

Caption: Synthesis of Tetraethyl Difluoromethylenebisphosphonate.

Detailed Experimental Protocol

This protocol is based on established methods for the fluorination of methylenebisphosphonates.[1][5]

Materials:

-

Tetraethyl methylenebisphosphonate

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-Fluorobenzenesulfonimide (NFSI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF to a solution of tetraethyl methylenebisphosphonate (1.0 equivalent) in anhydrous THF at -78 °C.

-

Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the carbanion is indicated by the evolution of hydrogen gas.

-

Fluorination: Cool the reaction mixture back to -78 °C and add a solution of N-fluorobenzenesulfonimide (2.5 equivalents) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Tetraethyl Difluoromethylenebisphosphonate. A 71% yield has been reported for a similar reaction.[1]

Spectroscopic Characterization

While a comprehensive public database of spectra for Tetraethyl Difluoromethylenebisphosphonate is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (CH₃) and a multiplet for the methylene protons (CH₂) of the ethyl groups. The coupling to the phosphorus atoms will likely result in complex splitting patterns.

-

¹³C NMR: The spectrum should show signals for the methyl and methylene carbons of the ethyl groups, as well as a characteristic triplet for the central CF₂ carbon due to coupling with the two fluorine atoms.

-

³¹P NMR: A single signal is expected, which may appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A triplet is expected for the two equivalent fluorine atoms due to coupling with the two phosphorus atoms.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 324.20, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong P=O stretching vibrations, C-O-P stretches, and C-F stretching bands.

Mechanism of Action of the Corresponding Bisphosphonic Acid

Tetraethyl Difluoromethylenebisphosphonate is a prodrug that requires hydrolysis of its ethyl esters to the active difluoromethylenebisphosphonic acid to exert its biological effects. As a non-nitrogen-containing bisphosphonate, its mechanism of action involves the intracellular formation of cytotoxic ATP analogs.[6][7]

Caption: Mechanism of action of non-nitrogenous bisphosphonates.

Once inside the cell, particularly in osteoclasts which actively resorb bone mineral where the bisphosphonate is adsorbed, the bisphosphonic acid is recognized by aminoacyl-tRNA synthetases.[8] These enzymes incorporate the bisphosphonate into the terminal phosphate position of ATP, forming a non-hydrolyzable ATP analog (AppCF₂p). This analog competes with endogenous ATP, leading to the inhibition of numerous ATP-dependent cellular processes and ultimately inducing apoptosis in osteoclasts.[6][7] This reduction in osteoclast number and activity leads to a decrease in bone resorption.[9]

Applications in Research and Drug Development

The primary application of Tetraethyl Difluoromethylenebisphosphonate is as a stable, protected precursor for the synthesis of difluoromethylenebisphosphonic acid and its derivatives, most notably non-hydrolyzable ATP analogs.[3][10]

Synthesis of Non-Hydrolyzable ATP Analogs

The synthesis of ATP analogs from Tetraethyl Difluoromethylenebisphosphonate involves two key steps: hydrolysis of the ethyl esters and subsequent coupling with a protected nucleoside monophosphate.

Step 1: Hydrolysis to Difluoromethylenebisphosphonic Acid

A common method for the hydrolysis of the ethyl esters involves the use of morpholine followed by ion-exchange chromatography.[1]

Protocol:

-

Reaction: Reflux a solution of Tetraethyl Difluoromethylenebisphosphonate in morpholine.

-

Isolation: After the reaction is complete (monitored by TLC or NMR), cool the mixture and precipitate the bismorpholinium salt.

-

Ion Exchange: Dissolve the salt in water and pass it through a Dowex ion-exchange resin (H⁺ form) to obtain the free acid.

-

Lyophilization: Lyophilize the aqueous solution to obtain the pure difluoromethylenebisphosphonic acid.

An alternative method for deprotection involves the use of thiophenol in a mixture of acetonitrile and triethylamine.[11]

Step 2: Coupling to a Nucleoside

The resulting bisphosphonic acid can be coupled to a protected nucleoside monophosphate using standard phosphonate coupling chemistry, often involving activation with a condensing agent like dicyclohexylcarbodiimide (DCC) or a more modern phosphitylating reagent.[5]

In Vitro Assays Using Non-Hydrolyzable ATP Analogs

The non-hydrolyzable ATP analogs synthesized from Tetraethyl Difluoromethylenebisphosphonate are invaluable tools for studying ATP-dependent enzymes such as kinases, ATPases, and helicases.

Example Application: Kinase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against a specific kinase using a non-hydrolyzable ATP analog as a competitive inhibitor.

Materials:

-

Purified kinase

-

Kinase substrate (e.g., a specific peptide)

-

³²P-labeled ATP

-

Non-hydrolyzable ATP analog (AppCF₂p)

-

Test inhibitor compound

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Reaction Setup: Prepare a series of reaction tubes containing the kinase, its substrate, and the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the tubes. Include a control with no inhibitor and a control with a known inhibitor.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ³²P-labeled ATP and a fixed concentration of the non-hydrolyzable ATP analog. The non-hydrolyzable analog will compete with the labeled ATP for binding to the kinase.

-

Incubation: Incubate the reactions at the optimal temperature for the kinase for a specific time.

-

Quenching and Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto phosphocellulose paper.

-

Washing: Wash the papers extensively to remove unincorporated ³²P-ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC₅₀ value.

The use of the non-hydrolyzable ATP analog in this assay helps to dissect the competitive nature of the inhibitor at the ATP-binding site.

Conclusion

Tetraethyl Difluoromethylenebisphosphonate is a versatile and essential reagent for researchers in various fields of biology and chemistry. Its ability to serve as a stable precursor to the pyrophosphate mimic, difluoromethylenebisphosphonic acid, enables the synthesis of powerful tools for studying enzyme mechanisms and for the development of novel therapeutic agents. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- Blackburn, G. M., England, D. A., & Kolkmann, F. (1981). Monofluoro- and difluoromethylenebisphosphonic acids: isopolar analogs of pyrophosphoric acid.

- van der Veken, P., et al. (2024).

- van der Veken, P., et al. (2024).

- Rogers, M. J., et al. (2000).

- Plotkin, L. I., et al. (2020).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888).

- Sood, A., & Kumar, V. (2023).

- Wikipedia. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.

- van der Veken, P., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates.

- Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. (2020). Molecules, 25(12), 2846.

- Doss, D. (n.d.).

- PubChem. (n.d.).

- SpectraBase. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- NIST. (n.d.). Sulfotep.

- Forziati, A. F., Camin, D. L., & Rossini, F. D. (1950). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonool. Journal of Research of the National Bureau of Standards, 45(5), 406-410.

- Chemsrc. (n.d.).

- SpectraBase. (n.d.).

- ResearchGate. (n.d.). Fourier transform infrared (FTIR)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. CAS#:78715-59-0 | Tetraisopropyl Difluoromethylenebisphosphonate | Chemsrc [chemsrc.com]

- 5. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 8. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

physical and chemical properties of Tetraethyl Difluoromethylenebisphosphonate

An In-depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Tetraethyl Difluoromethylenebisphosphonate, a key organophosphorus compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis protocols, reactivity, and strategic applications of this important synthetic intermediate.

Introduction and Strategic Importance

Tetraethyl Difluoromethylenebisphosphonate (TEDFMBP) is the tetraethyl ester of difluoromethylenediphosphonic acid. It belongs to the broader class of bisphosphonates, which are compounds characterized by two phosphonate groups (PO(OR)₂) attached to a single carbon atom. The defining feature of TEDFMBP is the difluorinated central carbon (a P-CF₂-P moiety). This structural element is critical, as it makes the molecule a non-hydrolyzable isopolar analogue of pyrophosphate.[1]

In the field of medicinal chemistry, the stability of the P-CF₂-P bond to enzymatic hydrolysis is of paramount importance.[1] This stability allows molecules incorporating this group to act as stable mimics of naturally occurring pyrophosphates, enabling them to function as inhibitors or probes for enzymes involved in phosphate metabolism.[1][2] Consequently, TEDFMBP is not an end-product itself but a crucial building block for creating more complex molecules, including potential therapeutics and biochemical tools.[3][4][5] Its primary utility lies in its role as a precursor for the synthesis of nucleotide analogues and other biologically active bisphosphonates.[1][3]

Chemical Identity and Molecular Structure

A clear identification of TEDFMBP is fundamental for any scientific endeavor. The compound's key identifiers are summarized below.

| Identifier | Value | Source |

| Chemical Name | Tetraethyl Difluoromethylenebisphosphonate | [3] |

| CAS Number | 78715-58-9 | [3][6] |

| Molecular Formula | C₉H₂₀F₂O₆P₂ | [3][6] |

| Molecular Weight | 324.20 g/mol | [3][6] |

| Synonyms | (Difluoromethylene)bis(phosphonic acid diethyl ester) | N/A |

The molecular structure consists of a central carbon atom bonded to two fluorine atoms and two phosphonate groups. Each phosphorus atom is, in turn, double-bonded to an oxygen atom and single-bonded to two ethoxy (-OCH₂CH₃) groups.

Caption: Synthesis of TEDFMBP via fluorination.

Experimental Protocol:

-

Dissolution: Commercially available Tetraethyl Methylenebisphosphonate is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Cooling: The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Base Addition: A strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to deprotonate the central methylene carbon, forming a carbanion.

-

Fluorination: N-Fluorobenzenesulfonimide (NFSI), an electrophilic fluorinating agent, is added to the solution. The carbanion attacks the fluorine atom of NFSI. This step is repeated with a second equivalent of base and NFSI to achieve difluorination.

-

Quenching and Extraction: The reaction is carefully quenched with a proton source (e.g., saturated ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography to yield pure Tetraethyl Difluoromethylenebisphosphonate. A reported yield for this process is 71%. [4][5] Causality: The choice of a strong, non-nucleophilic base is crucial to ensure that only the intended proton is removed without attacking the electrophilic phosphorus centers. NFSI is used because it is a reliable and relatively safe source of electrophilic fluorine.

Method 2: Michaelis-Becker or Arbuzov-type Reactions

An alternative approach involves building the P-CF₂-P core from smaller fragments. The Michaelis-Becker reaction between diethyl sodiophosphite and a difluorinated electrophile like dichlorodifluoromethane (CF₂Cl₂) can be used to form TEDFMBP. [1]Similarly, Arbuzov-type reactions can also be employed. [1]These methods are effective but may sometimes be lower yielding or require more specialized starting materials compared to the direct fluorination route.

Spectroscopic Characterization

While a lot-specific Certificate of Analysis is the definitive source, the expected NMR signals for TEDFMBP can be predicted based on its structure:

-

³¹P NMR: A single signal, appearing as a triplet due to coupling with the two adjacent fluorine atoms (¹J(P,F)).

-

¹⁹F NMR: A single signal, appearing as a triplet of triplets (or more complex multiplet) due to coupling to the two equivalent phosphorus atoms (¹J(F,P)) and potentially longer-range coupling to the ethyl protons.

-

¹H NMR: Two distinct signals for the ethyl groups: a multiplet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons will show coupling to both the methyl protons and the phosphorus atom.

-

¹³C NMR: Signals corresponding to the ethyl carbons and, most characteristically, a signal for the central CF₂ carbon. This CF₂ signal will appear as a triplet due to coupling with the two fluorine atoms (¹J(C,F)) and will be further split by coupling to the two phosphorus atoms (¹J(C,P)). For the related compound, tetrabutyl difluoromethylenebisphosphonate, characteristic shifts for the butyl chains are observed. [7]

Applications in Drug Development and Research

The primary value of TEDFMBP is as a versatile synthetic intermediate. [3]

-

Synthesis of 5'-Triphosphate Analogues: It is explicitly used as an intermediate for synthesizing 5'-triphosphate analogues. [3]These non-hydrolyzable versions of ATP or other nucleoside triphosphates are invaluable tools for studying the enzymes that bind or hydrolyze them, such as kinases and ATPases.

-

Development of Enzyme Inhibitors: By functionalizing the ester groups of TEDFMBP, researchers can create targeted inhibitors. For example, analogues based on this scaffold have been investigated as inhibitors of Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39). [1]Inhibiting this enzyme is a promising strategy in cancer immunotherapy, as it can prevent the breakdown of immunostimulatory ATP into immunosuppressive adenosine in the tumor microenvironment. [1]

-

Pro-drug and Bioisostere Design: Phosphorus-containing compounds, particularly phosphonates, are widely used in drug design. [2][8]They can improve properties like cell membrane transport and bioavailability. [8]The difluoromethylenebisphosphonate moiety serves as a bioisostere of the pyrophosphate group, providing stability while maintaining key structural and electronic features necessary for biological activity. [1]

Safety and Handling

No specific GHS hazard classification for Tetraethyl Difluoromethylenebisphosphonate is readily available. However, based on the data for the structurally related compound Tetraethyl ethylenebisphosphonate, the following precautions are advised. [9]

-

Potential Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9]* Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. As it is moisture-sensitive, handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This compound is intended for research use only and is not for diagnostic or therapeutic use. [3]

Conclusion

Tetraethyl Difluoromethylenebisphosphonate is a high-value synthetic intermediate whose significance lies in the stable P-CF₂-P core it provides. Its well-defined reactivity allows for the strategic synthesis of non-hydrolyzable pyrophosphate analogues, making it an essential tool for researchers in medicinal chemistry, enzymology, and drug development. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the creation of novel enzyme inhibitors and biochemical probes.

References

-

Chemsrc. CAS#:78715-59-0 | Tetraisopropyl Difluoromethylenebisphosphonate. [Link]

-

PubChem. Tetraethyllead | Pb(C2H5)4 | CID 6511. [Link]

-

PubChem. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446. [Link]

-

Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3844. [Link]

- Google Patents.

-

ResearchGate. Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF. [Link]

-

American Chemical Society. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. [Link]

-

PubMed. Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

American Chemical Society. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. [Link]

-

Pharmaffiliates. 78715-58-9| Chemical Name : Tetraethyl Difluoromethylenebisphosphonate. [Link]

-

Sci-Hub. NMR Spectra of Diphosphorus Tetrafluoride. [Link]

-

SpectraBase. TETRABUTYL DIFLUOROMETHYLENEBISPHOSPHONATE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TETRAETHYL ETHYLENEDIPHOSPHONATE | 995-32-4 [chemicalbook.com]

Tetraethyl Difluoromethylenebisphosphonate molecular structure and weight

An In-Depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate: Structure, Properties, and Synthetic Protocols

Introduction

Tetraethyl Difluoromethylenebisphosphonate is a pivotal organophosphorus compound widely utilized as a synthetic intermediate in medicinal chemistry and drug development.[1][2][3] Its core value lies in the difluoromethylenebisphosphonate (P-CF₂-P) moiety, which serves as a highly effective and stable isostere for the natural pyrophosphate (P-O-P) linkage found in vital biomolecules like Adenosine Triphosphate (ATP). The replacement of the hydrolytically labile P-O-P bond with the robust P-CF₂-P linkage imparts significant resistance to enzymatic degradation.[4] This characteristic makes it an invaluable building block for creating non-hydrolyzable analogues of nucleoside polyphosphates, which are essential tools for studying enzymatic processes, such as those involving HIV-1 reverse transcriptase, and for designing novel therapeutic agents.[4][5][6] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic methodologies.

Section 1: Molecular Structure and Physicochemical Properties

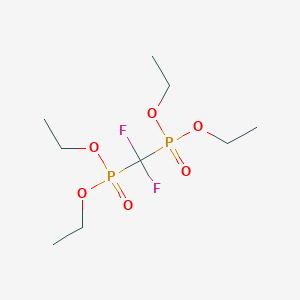

The molecular structure of Tetraethyl Difluoromethylenebisphosphonate consists of a central difluorinated methylene bridge (CF₂) covalently bonded to two phosphonate groups. Each phosphorus atom is, in turn, esterified with two ethoxy groups (-OCH₂CH₃). This tetraester form is the common precursor for more complex biological analogues.

Molecular Structure Diagram

Caption: 2D representation of Tetraethyl Difluoromethylenebisphosphonate.

Physicochemical Data Summary

The fundamental properties of Tetraethyl Difluoromethylenebisphosphonate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀F₂O₆P₂ | [1][2][7][8] |

| Molecular Weight | 324.20 g/mol | [1][2][7][8] |

| CAS Number | 78715-58-9 | [1][2][7][8] |

| Appearance | Varies (typically a liquid) | N/A |

| Purity | ≥95% (typical for commercial grade) | N/A |

Section 2: The P-CF₂-P Moiety: A Stable Pyrophosphate Isostere

The primary driver for the extensive use of Tetraethyl Difluoromethylenebisphosphonate in drug design is its role as a precursor to pyrophosphate isosteres.[4] The central P-CF₂-P unit mimics the natural P-O-P pyrophosphate linkage in both size and polarity.[9]

Causality of Isosteric Replacement:

-

Enzymatic Stability: The P-O-P bond in molecules like ATP is susceptible to hydrolysis by various enzymes (e.g., phosphatases, ATPases). This rapid degradation is often a significant hurdle in drug development. The C-P bond is not recognized by these hydrolytic enzymes, rendering molecules incorporating the P-CF₂-P moiety significantly more stable in biological systems.[4]

-

Structural Mimicry: The geometry and electronic properties of the difluoromethylenebisphosphonate group closely resemble those of the pyrophosphate group. This similarity allows the synthetic analogues to bind to the active sites of target enzymes in a manner analogous to the natural substrate, making them effective competitive inhibitors or probes for studying enzyme function.[4][9]

Section 3: Synthetic Protocols

Several methods exist for the synthesis of Tetraethyl Difluoromethylenebisphosphonate.[4] A common and effective laboratory-scale method involves the direct fluorination of a methylenebisphosphonate precursor.[9][10]

Experimental Protocol: Synthesis via Electrophilic Fluorination

This protocol details the synthesis of Tetraethyl Difluoromethylenebisphosphonate (12) from commercially available Tetraethyl Methylenebisphosphonate (11) using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.[9][10]

Methodology:

-

Preparation: To a solution of Tetraethyl Methylenebisphosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Rationale: NaH is a strong base used to deprotonate the active methylene group between the two phosphonate moieties, generating a carbanion intermediate. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the carbanion.

-

Fluorination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of N-fluorobenzenesulfonimide (NFSI, 2.2 eq) in anhydrous THF dropwise over 30 minutes.

-

Rationale: NFSI serves as an electrophilic "F+" source. The reaction is conducted at very low temperatures to prevent side reactions and control the reactivity of the highly nucleophilic carbanion with the fluorinating agent.

-

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Tetraethyl Difluoromethylenebisphosphonate. A typical reported yield for this procedure is around 71%.[9][10]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Tetraethyl Difluoromethylenebisphosphonate.

Section 4: Applications in Research and Drug Development

Tetraethyl Difluoromethylenebisphosphonate is rarely the final product but rather a critical intermediate.[1] Its primary application is in the synthesis of nucleoside 5'-polyphosphate analogues.[1][2][3] The ethyl ester groups can be hydrolyzed, and the resulting difluoromethylenebisphosphonic acid can be coupled to nucleosides to form stable analogues of ADP, ATP, and other related signaling molecules.

These stable analogues are indispensable tools for:

-

Enzyme Inhibition Studies: As non-hydrolyzable substrate mimics, they can act as potent competitive inhibitors, allowing for detailed kinetic studies and structural analysis (e.g., X-ray crystallography) of enzyme-inhibitor complexes.[4]

-

Drug Design: The enhanced stability of the P-CF₂-P linkage is a desirable feature for drugs that target phosphate-binding sites, potentially leading to improved pharmacokinetic profiles.[5][6]

-

Elucidating Biological Pathways: By inhibiting specific enzymes in a biological pathway, these analogues help researchers understand the role and mechanism of those enzymes in cellular processes.[4]

Conclusion

Tetraethyl Difluoromethylenebisphosphonate is a cornerstone reagent for chemists and pharmacologists engaged in drug development and the study of biological systems. Its utility stems from the P-CF₂-P moiety, which provides a robust and reliable isosteric replacement for the native pyrophosphate group. The well-established synthetic routes to this compound, coupled with its versatile reactivity, ensure its continued importance in the creation of sophisticated molecular probes and next-generation therapeutic agents.

References

-

Title: Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: 78715-58-9| Chemical Name : Tetraethyl Difluoromethylenebisphosphonate Source: Pharmaffiliates URL: [Link]

-

Title: Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates Source: Organic Letters URL: [Link]

-

Title: CAS#:78715-59-0 | Tetraisopropyl Difluoromethylenebisphosphonate Source: Chemsrc URL: [Link]

-

Title: Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 Source: PubChem URL: [Link]

-

Title: TETRAETHYL ETHYLENEDIPHOSPHONATE Source: FDA Global Substance Registration System (GSRS) URL: [Link]

- Title: US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate Source: Google Patents URL

-

Title: 1,4-Addition of tetraethyl fluoromethylenebisphosphonate to α,β-unsaturated compounds Source: Semantic Scholar URL: [Link]

-

Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: PubMed URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate as a Pyrophosphate Mimic

Introduction: The Centrality of Pyrophosphate and the Need for Stable Analogs

In the intricate landscape of cellular metabolism, inorganic pyrophosphate (PPi) is a molecule of profound significance. It is not merely a byproduct but a critical driving force for a vast array of biosynthetic reactions. The synthesis of essential macromolecules such as DNA, RNA, proteins, and polysaccharides involves the release of PPi from nucleoside triphosphate precursors.[1] The subsequent and rapid hydrolysis of PPi into two molecules of inorganic phosphate by ubiquitous inorganic pyrophosphatases is a thermodynamically favorable reaction that renders these biosynthetic pathways effectively irreversible within the cell.[1][2][3] Beyond this bioenergetic role, PPi also functions as a key signaling molecule and a regulator of physiological processes, including bone mineralization and tissue calcification.[4][5][6]

The inherent instability of the phosphoanhydride (P-O-P) bond in PPi, while crucial for its biological function, presents a significant challenge for researchers aiming to study the enzymes that interact with it. To overcome this, non-hydrolyzable PPi analogs have been developed as indispensable tools. These mimics allow for the "freezing" of enzymatic reactions, enabling detailed mechanistic and structural studies, and serve as foundational scaffolds for the design of potent and specific enzyme inhibitors.[7][8][9]

Among the various pyrophosphate surrogates, difluoromethylenebisphosphonate (P-CF₂-P), often synthesized from its precursor Tetraethyl Difluoromethylenebisphosphonate , stands out as a superior mimic.[10][11] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and practical applications for researchers, scientists, and drug development professionals.

Section 1: The Molecular Mimicry of Difluoromethylenebisphosphonate

The efficacy of difluoromethylenebisphosphonate as a PPi analog stems from its remarkable structural and electronic resemblance to the natural molecule, coupled with vastly superior chemical stability.

Structural and Physicochemical Analogy

The core innovation of this mimic lies in the replacement of the bridging oxygen atom of the P-O-P bond with a difluoromethylene (CF₂) group. This substitution creates a P-CF₂-P backbone that is an exceptional isostere of the original phosphoanhydride. Difluoromethylenebisphosphonate analogues closely resemble natural pyrophosphates in terms of pKa value, bond angles, and bond lengths.[7][11] Furthermore, the polarity and molecular size are very similar to their natural counterparts, allowing them to fit precisely into the active sites of PPi-dependent enzymes.[11]

Diagram 1: Structural Comparison

A side-by-side comparison of PPi and its P-CF₂-P analog.

Enhanced Chemical Stability

The fundamental advantage of all bisphosphonates is the replacement of the hydrolytically labile P-O-P bond with a robust P-C-P linkage.[9] This carbon-phosphorus bond is resistant to chemical and enzymatic hydrolysis, giving the molecule a dramatically increased half-life in aqueous environments, from biological buffers to intracellular media.[12] This stability is paramount, as it ensures the molecule remains intact, allowing it to function as a persistent inhibitor or a stable probe for binding studies.

Synthesis of Tetraethyl Difluoromethylenebisphosphonate

Tetraethyl Difluoromethylenebisphosphonate serves as a key synthetic intermediate.[13][14] A common and effective method for its synthesis involves the fluorination of the commercially available tetraethyl methylenebisphosphonate.[7][11] This process provides the core P-CF₂-P structure with ethyl ester protecting groups, which can be subsequently hydrolyzed or modified to generate the active bisphosphonic acid or to attach other moieties for creating more complex molecular probes and drug candidates.[7]

Diagram 2: Synthesis Workflow

A simplified workflow for the synthesis of the P-CF₂-P core.

Section 2: Mechanism of Action in Biological Systems

The primary role of difluoromethylenebisphosphonate in a biological context is to act as a competitive inhibitor of enzymes that recognize PPi or substrates containing a pyrophosphate moiety.

Competitive Enzyme Inhibition

Many enzymes, particularly those involved in biosynthetic pathways, have specific binding pockets for the PPi molecule that is released during the catalytic cycle. The P-CF₂-P mimic, due to its structural and electronic similarity, can occupy this binding site. However, because it is non-hydrolyzable, it cannot be processed or released like PPi. This effectively sequesters the enzyme in a stable, inactive complex, preventing it from participating in further catalytic cycles.[8][12] This mechanism makes it a potent competitive inhibitor. This principle is the foundation for the action of many bisphosphonate drugs, which target enzymes like farnesyl pyrophosphate synthase in osteoclasts, disrupting metabolic pathways essential for their function.[15]

Diagram 3: Mechanism of Competitive Inhibition

Competitive inhibition by a stable PPi mimic.

Application in Structural Biology and Drug Design

The stability of P-CF₂-P analogs makes them invaluable for structural biology. By co-crystallizing an enzyme with a substrate analog containing the P-CF₂-P linkage, researchers can capture a snapshot of the enzyme's active site in a near-transition state.[16] This provides high-resolution structural information that is critical for understanding catalytic mechanisms and for structure-based drug design.

The bisphosphonate scaffold itself is a proven platform for therapeutic development. While first-generation bisphosphonates were relatively simple molecules, newer generations incorporate various side chains to enhance potency and target specificity, primarily for the treatment of osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy.[17][18][19]

Section 3: Experimental Protocols and Applications

The following protocols provide a framework for using P-CF₂-P mimics to investigate enzyme function. Tetraethyl difluoromethylenebisphosphonate typically requires deprotection (hydrolysis of the ethyl esters) to yield the active bisphosphonic acid for use in aqueous biological assays.

Protocol 1: Enzyme Inhibition Kinetics Assay

Objective: To determine the inhibitory constant (Kᵢ) and the mode of inhibition of a P-CF₂-P analog against a target enzyme (e.g., a polymerase or glycosyltransferase).

Causality: This experiment quantifies the potency of the inhibitor by measuring its effect on the rate of the enzymatic reaction. By varying both substrate and inhibitor concentrations, one can deduce whether the inhibitor competes directly with the substrate, as is often the case for PPi mimics.

Diagram 4: Workflow for Enzyme Inhibition Assay

A step-by-step workflow for kinetic analysis of an inhibitor.

Methodology:

-

Inhibitor Preparation: Hydrolyze the ethyl esters of Tetraethyl Difluoromethylenebisphosphonate using appropriate acidic or basic conditions to generate the water-soluble bisphosphonic acid. Neutralize the solution and determine its concentration.

-

Assay Setup: In a multi-well plate, prepare reactions containing a fixed concentration of the target enzyme, a constant buffer system (e.g., Tris-HCl, HEPES with MgCl₂), and varying concentrations of the natural substrate.

-

Inhibitor Addition: To parallel sets of reactions, add the P-CF₂-P inhibitor at several different fixed concentrations. Include a control set with no inhibitor.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding a final component (e.g., the enzyme or substrate). Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each condition.

-

Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]). The pattern of line intersections will reveal the mode of inhibition (e.g., competitive inhibitors show lines intersecting on the y-axis).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) from the data.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To directly measure the thermodynamic parameters of the inhibitor binding to the target enzyme, including the dissociation constant (Kₔ).

Causality: ITC provides a direct, label-free measurement of binding affinity by detecting the minute heat changes that occur upon molecular interaction. This is a powerful method for confirming direct binding and characterizing the interaction, which is especially useful for non-hydrolyzable inhibitors where enzymatic turnover cannot be measured.

Diagram 5: Workflow for Isothermal Titration Calorimetry

Sources

- 1. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of pyrophosphate homeostasis mediated by the pyrophosphate-dependent phosphofructokinase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inorganic Pyrophosphatases: Study of Interest [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Biological Role of Inorganic Pyrophosphate - Jukka K. Heinonen - Google 圖書 [books.google.com.hk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal chemistry of pyrophosphate mimics: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. scbt.com [scbt.com]

- 15. The pharmacology and therapeutic utility of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bisphosphonates | Side-effects, uses, time to work [arthritis-uk.org]

- 18. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

A Technical Guide to Tetraethyl Difluoromethylenebisphosphonate: A Non-Hydrolyzable Phosphate Bioisostere for Drug Discovery

Abstract

In the landscape of cellular signaling and metabolic pathways, phosphate and pyrophosphate groups are ubiquitous and fundamentally important. However, their inherent susceptibility to enzymatic hydrolysis and poor bioavailability due to high negative charge present significant hurdles in the development of phosphate-containing therapeutics.[1][2] This guide provides an in-depth exploration of the difluoromethylenebisphosphonate (CF₂-bisphosphonate) moiety as a robust, non-hydrolyzable bioisostere for the pyrophosphate group. We will focus on Tetraethyl Difluoromethylenebisphosphonate as a key synthetic precursor, detailing its physicochemical properties, synthesis, and strategic application in creating stable analogs of biologically active molecules for use as enzyme inhibitors and molecular probes.

The Challenge of Phosphate Mimicry in Drug Design

The reversible phosphorylation of proteins and lipids, catalyzed by kinases and phosphatases, governs a vast array of cellular processes. Consequently, molecules that can modulate these pathways are of immense therapeutic interest. The natural substrates for these enzymes, such as Adenosine Triphosphate (ATP), are characterized by one or more phosphoanhydride bonds (P-O-P). While essential for biological energy transfer, this bond is the primary site of enzymatic cleavage, leading to rapid degradation of potential drug candidates in vivo.[1]

The core challenge for medicinal chemists is to design molecules that retain the structural and electronic characteristics required for target binding but replace the labile phosphate linkage with a stable surrogate. This principle, known as bioisosterism, is a cornerstone of modern drug design.[2][3] The difluoromethylenebisphosphonate (P-CF₂-P) group has emerged as a superior bioisostere of the pyrophosphate (P-O-P) linkage for several critical reasons:

-

Enzymatic Stability: The phosphorus-carbon (P-C) bond is resistant to hydrolysis by phosphatases and other cellular enzymes that readily cleave the phosphorus-oxygen (P-O) bond.[4][5]

-

Geometric and Electronic Mimicry: The P-CF₂-P linkage closely resembles the natural P-O-P group in terms of bond angles and steric volume.[5] Furthermore, the strongly electron-withdrawing fluorine atoms modulate the acidity (pKa) of the phosphonate groups to more closely match that of natural phosphates.[3][6]

Physicochemical Properties: A Comparative Analysis

The efficacy of the CF₂-bisphosphonate group as a phosphate mimic stems from its ability to replicate the key physicochemical properties of the native pyrophosphate moiety. The substitution of a bridging oxygen atom with a difluoromethylene unit creates a stable analog with remarkably similar structural and acidic characteristics.

| Property | Pyrophosphate (P-O-P) | Difluoromethylenebisphosphonate (P-CF₂-P) | Rationale for Bioisosteric Fidelity |

| Bridging Bond | P-O-P (Phosphoanhydride) | P-C-P (Carbon-Phosphorus) | The P-C bond is significantly more resistant to enzymatic and chemical hydrolysis, conferring metabolic stability.[5] |

| Geometry | P-O-P Angle: ~120-130° | P-C-P Angle: ~113-118° | The bond angles are sufficiently similar to maintain the overall molecular conformation required for binding to enzyme active sites.[5] |

| Acidity (pKa) | pKa₂ ≈ 6.7 | pKa₂ ≈ 5.8 - 6.5 | The two electron-withdrawing fluorine atoms lower the pKa of the phosphonic acids, making them stronger acids than non-fluorinated bisphosphonates and closely mimicking the acidity of natural phosphates.[3][5][6] |

| Charge State | Typically dianionic (-2) at physiological pH (7.4) | Typically dianionic (-2) at physiological pH (7.4) | The similar pKa values ensure that the bioisostere possesses the same charge state as the natural pyrophosphate under physiological conditions, which is critical for electrostatic interactions with protein targets. |

Note: pKa values are approximate and can vary based on the specific molecular context.

Synthesis and Functionalization

Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9) is not typically the final bioactive molecule but rather a crucial building block for introducing the P-CF₂-P core into more complex structures.[7] The synthetic strategy involves two key phases: the preparation of the core reagent and its subsequent elaboration into unsymmetrical, biologically relevant analogs.

Synthesis of Tetraethyl Difluoromethylenebisphosphonate

The most common and efficient route to Tetraethyl Difluoromethylenebisphosphonate (TEDFMBP) involves the direct fluorination of a readily available precursor.[8][9]

Experimental Protocol 1: Synthesis of Tetraethyl Difluoromethylenebisphosphonate

This protocol is a representative synthesis adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.[8][9][10]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add tetraethyl methylenebisphosphonate to the cooled THF. Slowly add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the carbanion. Stir the mixture at -78 °C for 1 hour.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF. Add this solution dropwise to the carbanion solution at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure tetraethyl difluoromethylenebisphosphonate as a colorless oil.

-

Characterization: Confirm the identity and purity of the product using ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy and mass spectrometry.

Synthesis of Unsymmetrical Bioisosteres

The true utility of the P-CF₂-P scaffold lies in its incorporation into unsymmetrical molecules that mimic natural pyrophosphates like ADP-ribose (ADPr) or CDP-glycerol.[8][10] A powerful strategy involves creating an orthogonally protected bisphosphonate reagent that allows for the sequential addition of different molecular fragments.[9]

This stepwise approach exploits the differential reactivity of the methyl and ethyl ester groups, enabling the controlled construction of complex molecules that would be challenging to synthesize otherwise.[8][9][10]

Applications in Drug Discovery and Chemical Biology

The stability and structural fidelity of the CF₂-bisphosphonate linkage have made it an invaluable tool for researchers.

-

Potent Enzyme Inhibitors: By mimicking the pyrophosphate moiety of a natural substrate, CF₂-bisphosphonate-containing molecules can act as potent competitive inhibitors. For example, non-hydrolyzable analogs of nucleoside triphosphates have been synthesized that potently inhibit viral reverse transcriptases.[4]

-

Probes for Mechanistic Studies: The inability of enzymes to cleave the P-C bond allows researchers to "trap" an enzyme in its substrate-bound state. The resulting stable enzyme-inhibitor complex can be studied using biophysical techniques like X-ray crystallography to elucidate the precise molecular interactions in the active site.[11][12] This information is critical for structure-based drug design.

-

Modulators of Cellular Signaling: Analogs of signaling molecules like CDP-glycerol and ADP-ribose, which are crucial for bacterial cell wall synthesis and post-translational modifications, respectively, have been created using this technology.[10] These stable analogs can be used to inhibit these pathways or to study the enzymes involved.

Experimental Protocol 2: General Phosphatase Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of a P-CF₂-P compound against a generic phosphatase using a colorimetric substrate.[13]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the target phosphatase (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.4).

-

Enzyme Stock: Prepare a concentrated stock solution of the purified phosphatase in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (the P-CF₂-P analog) in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.

-

Substrate Stock: Prepare a stock solution of a colorimetric substrate, such as p-nitrophenyl phosphate (pNPP), in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add 1 µL of the inhibitor serial dilutions to the test wells. Add 1 µL of DMSO to the positive (no inhibitor) and negative (no enzyme) control wells.

-

Add the phosphatase to all wells except the negative controls.

-

Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37 °C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a strong base, such as 1 M NaOH. This also develops the yellow color of the p-nitrophenolate product.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (negative control) from all readings. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The difluoromethylenebisphosphonate group represents a triumph of rational drug design, providing a near-perfect mimic of the pyrophosphate linkage without its inherent instability. Tetraethyl Difluoromethylenebisphosphonate serves as a versatile and accessible starting material for the synthesis of a wide array of sophisticated molecular tools and potential therapeutics. As our understanding of signaling pathways deepens, the ability to create stable, non-hydrolyzable analogs of key metabolites will continue to be a critical strategy for developing novel inhibitors and for dissecting complex biological mechanisms. The continued development of synthetic methodologies to access these and other advanced phosphate bioisosteres will undoubtedly accelerate progress in medicinal chemistry and chemical biology.

References

-

ResearchGate. (n.d.). Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF. Retrieved from [Link]

-

van der Heden van Noort, G. J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters. Available at: [Link]

-

van der Heden van Noort, G. J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). The use of phosphate bioisosteres in medicinal chemistry and chemical biology | Request PDF. Retrieved from [Link]

-

van der Heden van Noort, G. J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). New Prospects Toward the Synthesis of Difluoromethylated Phosphate Mimics | Request PDF. Retrieved from [Link]

-

Lountos, G. T., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH. Available at: [Link]

-

Rowe, P. B. (n.d.). Phosphate isosteres in medicinal chemistry. PubMed. Retrieved from [Link]

-

Innova Biosciences. (2013). Drug screening assays for phosphate-generating enzymes. YouTube. Available at: [Link]

-

RSC Publishing. (n.d.). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm. Available at: [Link]

-

Biocompare. (n.d.). Phosphate Assay Kits. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tetraethyl Difluoromethylenebisphosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural differences between phosphate ester and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. Retrieved from [Link]

-

Wiemer, A. J., et al. (2009). Design and synthesis of non-hydrolyzable homoisoprenoid α-monofluorophosphonate inhibitors of PPAPDC family integral membrane lipid phosphatases. NIH. Available at: [Link]

-

Wiemer, A. J., et al. (2014). Design and synthesis of non-hydrolyzable homoisoprenoid α-monofluorophosphonate inhibitors of PPAPDC family integral membrane lipid phosphatases. PubMed. Retrieved from [Link]

-

OChemTutor. (n.d.). pKa values. Retrieved from [Link]

-

PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of X-Ray Crystallography in the Analysis of a Variety of Protein–Lipid Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Phase Sensitive X-Ray Diffraction Imaging Study of Protein Crystals. Retrieved from [Link]

-

MDPI. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]

-

PubMed. (n.d.). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the p K a values of organophosphorus compounds?. Retrieved from [Link]

-

PubMed Central. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

-

ResearchGate. (n.d.). | Comparison of oral phosphate binders in general use | Download Table. Retrieved from [Link]

-

PubMed. (n.d.). Phosphate mass removal during hemodialysis: a comparison between eKT/V-matched conventional and extended dialysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of inorganic phosphate on the stability of some enzymes. Retrieved from [Link]

Sources

- 1. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Tetraethyl Difluoromethylenebisphosphonate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Tetraethyl Difluoromethylenebisphosphonate in Synthetic Chemistry

Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9) is a key intermediate in the synthesis of various biologically active molecules, including 5'-triphosphates.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction design, purification, and formulation. This guide provides an in-depth exploration of the solubility characteristics of Tetraethyl Difluoromethylenebisphosphonate, offering both theoretical insights and practical, step-by-step protocols for its empirical determination. While publicly available quantitative solubility data is scarce, this document equips researchers with the foundational knowledge and methodologies to confidently assess its solubility in their specific applications.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| CAS Number | 78715-58-9 | [1] |

| Molecular Formula | C9H20F2O6P2 | [1] |

| Molecular Weight | 324.20 g/mol | [1] |

| Appearance | Colorless Oil | [2] |

| Qualitative Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol | [3] |

Theoretical Framework: Understanding the Solubility of a Phosphonate Ester

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For Tetraethyl Difluoromethylenebisphosphonate, a phosphonate ester, its solubility profile is distinct from that of phosphonic acids. Phosphonic acids are often crystalline solids with poor solubility in organic solvents due to their ability to form strong hydrogen bonds.[4] However, the esterification of the phosphonic acid groups to form tetraethyl esters, as in our compound of interest, significantly alters its polarity and hydrogen bonding capability.

The presence of the ethyl ester groups makes Tetraethyl Difluoromethylenebisphosphonate less polar than its corresponding acid and prevents it from acting as a hydrogen bond donor. The oxygen atoms in the phosphoryl (P=O) and alkoxy (P-O-R) groups can still act as hydrogen bond acceptors. The difluoromethylene (-CF2-) group introduces a region of higher electron density and can influence the molecule's overall dipole moment.

The general principle of "like dissolves like" is a useful starting point. Solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds are more likely to be effective solvents. The qualitative data indicating solubility in dichloromethane, ethyl acetate, and methanol aligns with this principle.[3]

-

Dichloromethane (DCM) is a polar aprotic solvent capable of dipole-dipole interactions.

-

Ethyl acetate is a moderately polar solvent with a significant dipole moment and the ability to accept hydrogen bonds.

-

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds, as well as engaging in dipole-dipole interactions.

The solubility in these solvents suggests that a balance of polarity and hydrogen bonding potential is key to effectively solvating the Tetraethyl Difluoromethylenebisphosphonate molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive quantitative solubility data in the literature, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of Tetraethyl Difluoromethylenebisphosphonate in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment

-

Tetraethyl Difluoromethylenebisphosphonate

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer) or a Phosphorus Analyzer.

II. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

III. Detailed Protocol

-

Preparation of the Test System:

-

Accurately weigh a known amount of the selected organic solvent into a series of vials.

-

To each vial, add an excess amount of Tetraethyl Difluoromethylenebisphosphonate. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of undissolved material remains after equilibration.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered supernatant.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered supernatant with a known volume of the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or a phosphorus-specific analytical technique.

-

Prepare a calibration curve using standard solutions of Tetraethyl Difluoromethylenebisphosphonate of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of Tetraethyl Difluoromethylenebisphosphonate in the diluted sample.

-

Calculate the concentration in the original (undiluted) supernatant by multiplying by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor * 100)

-

IV. Self-Validating System and Trustworthiness

To ensure the reliability of the generated data, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study to confirm that 24 hours is sufficient for equilibration. Analyze samples at 12, 24, and 48 hours. The solubility values should be consistent at 24 and 48 hours.

-

Reproducibility: Prepare at least three replicate samples for each solvent and temperature combination. The results should be reported with the mean and standard deviation.

-

Mass Balance: As a cross-check, the amount of undissolved solid can be recovered, dried, and weighed to ensure it is consistent with the amount dissolved.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) ± SD | Solubility (mol/L) ± SD |

| Dichloromethane | 25 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 25 | [Insert experimental data] | [Insert experimental data] |

| Methanol | 25 | [Insert experimental data] | [Insert experimental data] |

| [Other Solvent 1] | 25 | [Insert experimental data] | [Insert experimental data] |

| [Other Solvent 2] | 25 | [Insert experimental data] | [Insert experimental data] |

Factors Influencing Solubility: A Deeper Dive

The experimental data can be further analyzed by considering the physicochemical properties of the solvents.

Caption: Factors influencing the solubility of Tetraethyl Difluoromethylenebisphosphonate.

A higher dielectric constant generally favors the dissolution of polar compounds. The ability of a solvent to act as a hydrogen bond acceptor will likely correlate with higher solubility for Tetraethyl Difluoromethylenebisphosphonate, given the presence of acceptor sites on the molecule. The effect of temperature should also be investigated, as solubility is often temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.

Conclusion: Empowering the Researcher

This technical guide provides a comprehensive framework for understanding and determining the solubility of Tetraethyl Difluoromethylenebisphosphonate in organic solvents. By combining a theoretical understanding of its molecular properties with a detailed, robust experimental protocol, researchers are empowered to generate reliable solubility data tailored to their specific needs. This knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important synthetic building block in drug discovery and development.

References

-

Pharmaffiliates. (n.d.). Tetraethyl Difluoromethylenebisphosphonate. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tetraethyl Difluoromethylenebisphosphonate. Retrieved from [Link]

Sources

A Spectroscopic Guide to Tetraethyl Difluoromethylenebisphosphonate: In-Depth Analysis for Research and Development

Introduction

Tetraethyl Difluoromethylenebisphosphonate stands as a critical building block in the synthesis of non-hydrolyzable analogs of biologically significant pyrophosphates. Its structural integrity, characterized by the replacement of a pyrophosphate oxygen with a difluoromethylene bridge, imparts resistance to enzymatic cleavage, making it an invaluable tool for researchers in drug development and chemical biology. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its incorporation into more complex molecular architectures. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Tetraethyl Difluoromethylenebisphosphonate, offering field-proven insights for scientists and researchers.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in Tetraethyl Difluoromethylenebisphosphonate gives rise to a distinct and informative spectroscopic profile. The presence of phosphorus, fluorine, and protons in close proximity leads to complex spin-spin coupling patterns in NMR spectroscopy, which are key to its structural elucidation.

Caption: Molecular structure of Tetraethyl Difluoromethylenebisphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of Tetraethyl Difluoromethylenebisphosphonate. The interplay between the ¹H, ¹³C, ³¹P, and ¹⁹F nuclei provides a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the two chemically equivalent ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.2 | multiplet | -OCH₂- | |

| ~1.3 | triplet | ~7.1 | -CH₃ |

The methylene protons (-OCH₂-) appear as a complex multiplet due to coupling with both the adjacent methyl protons and the distant phosphorus nucleus. The methyl protons (-CH₃) present as a clean triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~120 | triplet | J(C,F) ≈ 290 | -CF₂- |

| ~65 | singlet | -OCH₂- | |

| ~16 | singlet | -CH₃ |

The most notable feature is the signal for the difluoromethylene carbon (-CF₂-), which appears as a triplet due to coupling with the two fluorine atoms.

³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a key diagnostic tool for this class of compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~3.6 | triplet | J(P,F) ≈ 86 |

The phosphorus nucleus couples with the two equivalent fluorine atoms on the adjacent carbon, resulting in a characteristic triplet. This large coupling constant is a hallmark of geminal P-F coupling.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum provides complementary information to the ³¹P NMR.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~-121.2 | triplet | J(F,P) ≈ 85.5 |

Similar to the ³¹P spectrum, the ¹⁹F spectrum displays a triplet arising from the coupling of the two equivalent fluorine nuclei with the two equivalent phosphorus nuclei. The observed coupling constant is consistent with that seen in the ³¹P spectrum.

Caption: Key NMR spin-spin coupling relationships in Tetraethyl Difluoromethylenebisphosphonate.

Experimental Protocols: NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of Tetraethyl Difluoromethylenebisphosphonate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

-

-

¹³C NMR:

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more).

-

Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

-

-

³¹P NMR:

-